molecular formula C4H3BrN2OS B6250679 5-bromo-1,2-thiazole-3-carboxamide CAS No. 4576-86-7

5-bromo-1,2-thiazole-3-carboxamide

Cat. No.: B6250679
CAS No.: 4576-86-7
M. Wt: 207.05 g/mol
InChI Key: RFPXTTMUTKTFBV-UHFFFAOYSA-N
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Description

5-Bromo-1,2-thiazole-3-carboxamide is an organic compound belonging to the thiazole family, characterized by a bromine atom at the 5-position and a carboxamide group at the 3-position of the thiazole ring. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1,2-thiazole-3-carboxamide typically involves the bromination of 1,2-thiazole-3-carboxamide. One common method is as follows:

    Starting Material: 1,2-thiazole-3-carboxamide.

    Bromination: The bromination reaction is carried out using bromine (Br₂) or N-bromosuccinimide (NBS) as the brominating agent.

    Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane (DCM) or acetonitrile (CH₃CN) at room temperature or slightly elevated temperatures.

    Purification: The product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly scale up the production while maintaining product purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1,2-thiazole-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Major Products

    Substitution: Formation of 5-substituted thiazole derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-bromo-1,2-thiazole-3-carboxamide is used as a building block for the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

The compound has potential applications in biological research due to its structural similarity to biologically active thiazole derivatives. It can be used in the design and synthesis of new drugs or bioactive molecules.

Medicine

In medicinal chemistry, this compound is explored for its potential pharmacological properties. Thiazole derivatives are known for their antimicrobial, antifungal, and anticancer activities, making this compound a candidate for drug development.

Industry

In the industrial sector, the compound can be used in the development of agrochemicals, dyes, and materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 5-bromo-1,2-thiazole-3-carboxamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom and the carboxamide group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-1,2-thiazole-3-carboxamide
  • 5-Fluoro-1,2-thiazole-3-carboxamide
  • 5-Iodo-1,2-thiazole-3-carboxamide

Uniqueness

5-Bromo-1,2-thiazole-3-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is larger and more polarizable than chlorine or fluorine, which can affect the compound’s interactions with biological targets and its overall pharmacokinetic properties.

Properties

CAS No.

4576-86-7

Molecular Formula

C4H3BrN2OS

Molecular Weight

207.05 g/mol

IUPAC Name

5-bromo-1,2-thiazole-3-carboxamide

InChI

InChI=1S/C4H3BrN2OS/c5-3-1-2(4(6)8)7-9-3/h1H,(H2,6,8)

InChI Key

RFPXTTMUTKTFBV-UHFFFAOYSA-N

Canonical SMILES

C1=C(SN=C1C(=O)N)Br

Purity

95

Origin of Product

United States

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